molecular formula C12H14O7 B13722744 Phenyl-d5 beta-D-Glucosiduronic Acid

Phenyl-d5 beta-D-Glucosiduronic Acid

Cat. No.: B13722744
M. Wt: 275.27 g/mol
InChI Key: WVHAUDNUGBNUDZ-XHCSDLEASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-d5 beta-D-Glucosiduronic Acid typically involves the incorporation of deuterium atoms into the phenyl ring. This can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis. The use of advanced technologies and equipment is essential to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Phenyl-d5 beta-D-Glucosiduronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives, depending on the substituents introduced .

Scientific Research Applications

Phenyl-d5 beta-D-Glucosiduronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl-d5 beta-D-Glucosiduronic Acid involves its interaction with specific enzymes and molecular targets. In metabolic studies, it acts as a substrate for glucuronidation, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. This process enhances the solubility of the compound, facilitating its excretion from the body. The presence of deuterium atoms can also influence the reaction kinetics and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl-d5 beta-D-Glucosiduronic Acid stands out due to its deuterium content, which provides enhanced stability and unique analytical properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques, where the presence of deuterium can provide clearer and more detailed results .

Properties

Molecular Formula

C12H14O7

Molecular Weight

275.27 g/mol

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9-,10?,12+/m0/s1/i1D,2D,3D,4D,5D

InChI Key

WVHAUDNUGBNUDZ-XHCSDLEASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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